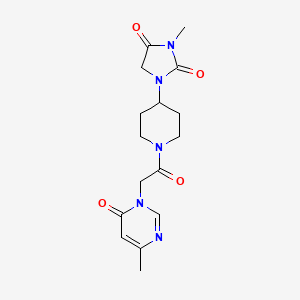

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a novel compound with significant potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is notable for its unique structural features, which include a pyrimidine ring, a piperidine ring, and an imidazolidine dione moiety. These structures contribute to its distinctive chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving several key reactions. One common method includes:

Formation of the pyrimidine derivative: : Starting from 4-methyl-6-oxopyrimidine, the compound undergoes acetylation to introduce the acetyl group.

Synthesis of piperidine intermediate: : The acetylated pyrimidine is then reacted with a piperidine derivative, creating a key intermediate.

Imidazolidine dione formation: : Finally, the intermediate is subjected to cyclization with appropriate reagents to form the imidazolidine dione moiety.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to increase yield and purity. This could include:

Catalyst optimization: : Using specific catalysts to enhance reaction efficiency.

Purification techniques: : Implementing advanced purification methods such as crystallization or chromatography to achieve high purity levels.

Reaction scaling: : Adapting laboratory-scale reactions to industrial-scale production while maintaining consistency in quality.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions:

Oxidation: : Can be oxidized to form corresponding N-oxides.

Reduction: : The carbonyl groups can be reduced to hydroxyl groups under mild conditions.

Substitution: : Halogenation and alkylation can occur at specific positions on the rings.

Common Reagents and Conditions

Oxidation: : Using reagents such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Utilizing reagents like alkyl halides in the presence of strong bases.

Major Products

Oxidation products: : Corresponding N-oxides.

Reduction products: : Hydroxyl derivatives.

Substitution products: : Halogenated or alkylated variants of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

It serves as a tool in studying enzyme inhibition, particularly in pathways involving pyrimidine derivatives.

Medicine

Industry

The compound may be used in material science for developing advanced polymers or coatings with unique properties.

Mecanismo De Acción

Molecular Targets and Pathways

The compound exerts its effects by binding to specific enzymes or receptors, inhibiting their activity. It can interact with:

Enzymes: : Inhibiting key enzymes in metabolic pathways.

Receptors: : Modulating receptor activity, which can influence cell signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(4-piperidinyl)urea

2-(4-methylpyrimidin-2-yl)-1-(4-piperidinyl)-1,3-propanedione

Highlighting Uniqueness

Compared to these similar compounds, 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has a distinctive imidazolidine dione moiety, which contributes to its unique reactivity and potential applications. This structural element provides enhanced binding affinity to certain biological targets and improved stability under various conditions, making it a valuable compound in scientific research and industrial applications.

It's like the Swiss Army knife of compounds—a multitude of potential in a single molecular package. Curious about its real-world applications?

Actividad Biológica

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, with the chemical formula C16H21N5O4 and CAS number 2176069-46-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes multiple functional groups which may contribute to its biological activity. The key components of the structure are:

- Pyrimidine Ring : Known for various biological activities.

- Piperidine Moiety : Often associated with neuroactive compounds.

- Imidazolidine Dione : Contributes to the compound's stability and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H21N5O4 |

| Molecular Weight | 347.37 g/mol |

| CAS Number | 2176069-46-6 |

Antineoplastic Activity

Research indicates that derivatives of pyrimidine, including those similar to the structure of this compound, exhibit significant antineoplastic properties. A study utilizing in silico methods suggested that compounds with similar structures could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing pyrimidine and imidazolidine rings have been reported to exhibit antibacterial effects against various strains of bacteria. Preliminary tests indicated that modifications in the piperidine moiety could enhance this activity .

Neuropharmacological Effects

The piperidine component is associated with neuroactive properties. Research has shown that related compounds can act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The specific interactions of this compound with neurotransmitter receptors remain to be fully elucidated but suggest a promising area for further investigation.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound.

- Anticancer Screening :

- Antimicrobial Testing :

- Neuroactivity Assessment :

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Pyrimidine Substitution : Alterations at the 4-position of the pyrimidine ring can enhance antitumor activity.

- Piperidine Modifications : Variations in the piperidine nitrogen substituents influence both antimicrobial and neuropharmacological activities.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Pyrimidine substitution | Increased antitumor potency |

| Piperidine nitrogen changes | Enhanced neuroactivity |

Propiedades

IUPAC Name |

3-methyl-1-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-11-7-13(22)20(10-17-11)8-15(24)19-5-3-12(4-6-19)21-9-14(23)18(2)16(21)25/h7,10,12H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVYPYMLRUZXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.